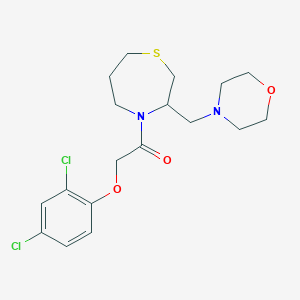

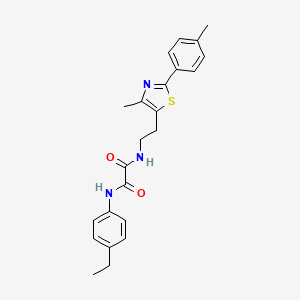

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

Imidazole has a unique structure that grants it potential in drug discovery, as it exhibits promising biological activities . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide” are not available in the sources I found.Applications De Recherche Scientifique

Transesterification/Acylation Reactions

- Catalytic Efficiency : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including compounds similar to the queried chemical, have shown efficiency in catalyzing transesterification reactions involving esters and alcohols. They have been used for acylation of alcohols with enol acetates and other esters, exhibiting selectivity and efficiency at room temperature (Grasa et al., 2003).

Chemical Synthesis and Characterization

- Synthesis of Nonpeptide Angiotensin II Receptor Antagonists : Research has demonstrated the preparation of N-(biphenylylmethyl)imidazoles, showcasing their potential as potent antihypertensive agents. This class of compounds, related to the queried chemical, has been found effective in treating hypertension (Carini et al., 1991).

Polymerization Processes

- Polyimide Synthesis : Studies have synthesized new diamines, including derivatives of benzimidazole and benzamide, for polymerization with various anhydrides. These polymers, related to the queried chemical, have applications in creating materials with specific thermal and solubility properties (Butt et al., 2005).

Catalysis in Organic Reactions

- Catalysis in Domino Reactions : Imidazole derivatives have been used in solvent-free and microwave-irradiation conditions to catalyze efficient domino reactions. These reactions are significant in synthesizing complex organic compounds in a concise and efficient manner (Jiang et al., 2009).

Antimicrobial Studies

- Silver Carbene Complexes for Antimicrobial Efficacy : Methylated imidazolium salts, closely related to the queried compound, have been synthesized and tested for their antimicrobial efficacy. These compounds have shown promise in fighting bacterial strains associated with cystic fibrosis and chronic lung infections (Hindi et al., 2008).

Polymer Synthesis

- Polymerization of Ethylene Oxide : N-Heterocyclic carbene (NHC) has been shown to initiate the ring-opening polymerization of ethylene oxide, leading to the formation of poly(ethylene oxide) with controlled properties. This process is significant for synthesizing functionalized polymers with specific end-group functionalities (Raynaud et al., 2009).

Mécanisme D'action

The mechanism of action of imidazole derivatives is often related to their ability to inhibit certain enzymes. For example, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide, also known as CPI-1205, is a potent and selective inhibitor of the epigenetic enzyme, histone lysine methyltransferase (HKMT) EZH2.

Propriétés

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-12-4-2-3-5-14(12)16(20)18-9-11-19-10-8-17-15(19)13-6-7-13/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEBPDTXMRMJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)

![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)

![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2826104.png)

![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)

![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)